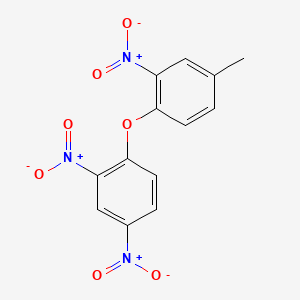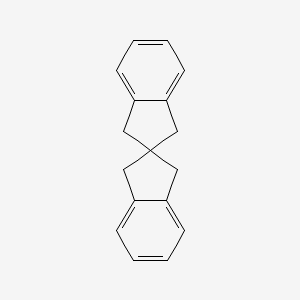
1,3-Diiodopropadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diiodopropadiene is an organic compound with the molecular formula C3H2I2 It is a derivative of propadiene, where two hydrogen atoms are replaced by iodine atoms at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diiodopropadiene can be synthesized through several methods. One common approach involves the halogenation of propadiene using iodine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where propadiene is reacted with iodine in the presence of stabilizers and catalysts to achieve high yields. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diiodopropadiene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate addition reactions.
Solvents: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran to ensure proper solubility and reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while addition reactions can lead to the formation of more complex molecules.
Aplicaciones Científicas De Investigación
1,3-Diiodopropadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions involving iodine-containing compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,3-diiodopropadiene exerts its effects involves the interaction of its iodine atoms with various molecular targets. The compound can participate in electrophilic addition reactions, where the iodine atoms act as electrophiles, facilitating the formation of new bonds. Additionally, the presence of iodine can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diiodopropane: Similar in structure but lacks the double bonds present in 1,3-diiodopropadiene.
1,3-Dibromopropadiene: Another halogenated derivative of propadiene, where bromine atoms replace the iodine atoms.
1,3-Dichloropropadiene: A compound with chlorine atoms instead of iodine.
Uniqueness
This compound is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher reactivity and specific interactions with other molecules. The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propiedades
Número CAS |
14092-41-2 |
|---|---|
Fórmula molecular |
C3H2I2 |
Peso molecular |
291.86 g/mol |
InChI |
InChI=1S/C3H2I2/c4-2-1-3-5/h2-3H |
Clave InChI |
MDPHQYGVZYDQOL-UHFFFAOYSA-N |
SMILES canónico |
C(=C=CI)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



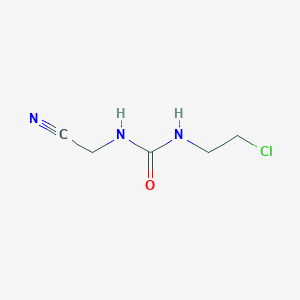


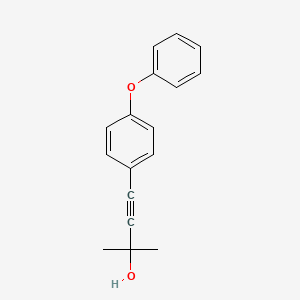
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
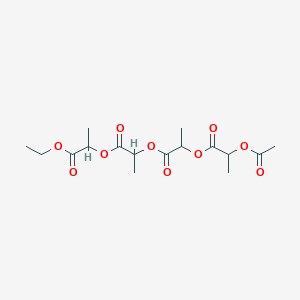
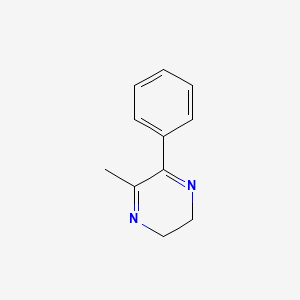
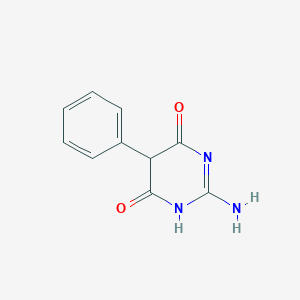
![[3,4-bis(pentanoylamino)phenyl]arsonic acid](/img/structure/B14720841.png)

